molecular formula C12H19ClN4 B2787918 (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride CAS No. 1258640-82-2

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride

Cat. No.: B2787918
CAS No.: 1258640-82-2
M. Wt: 254.76
InChI Key: SMZHMNSROBPCRK-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride is a chemical compound that features a triazolo-pyridine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazolo[4,3-a]pyridine structure is particularly noteworthy as it is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride typically involves the following steps:

    Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.

    Alkylation: The triazolo[4,3-a]pyridine core is then alkylated with 1-bromo-2-methylpropane under basic conditions to introduce the 2-methylpropyl group.

    Amination: The resulting intermediate is further reacted with ethylamine to form the desired amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolo[4,3-a]pyridine ring, potentially opening the ring or reducing double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: Reduced triazolo[4,3-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazolo[4,3-a]pyridine moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions due to its interaction with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride
  • (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)amine hydrochloride
  • (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butyl)amine hydrochloride

Uniqueness

The uniqueness of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride lies in its specific substitution pattern. The presence of the 2-methylpropyl group and the ethylamine moiety provides distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c1-9(2)8-13-10(3)12-15-14-11-6-4-5-7-16(11)12;/h4-7,9-10,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHMNSROBPCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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